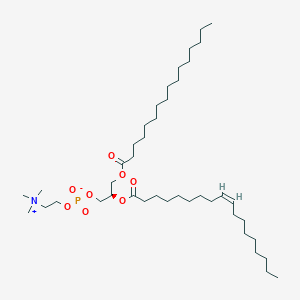

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Descripción general

Descripción

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a heteroacyl phospholipid with a saturated palmitoyl chain (16:0) at the sn-1 position and an unsaturated oleoyl chain (18:1Δ⁹) at the sn-2 position. This asymmetric acyl chain arrangement confers unique biophysical properties, making POPC a cornerstone in membrane biology research. It is widely used to model mammalian plasma membranes due to its fluid-phase stability at physiological temperatures (~ -2°C phase transition temperature) and compatibility with membrane protein studies . POPC is synthesized enzymatically or chemically, with advanced methods like chemoenzymatic semisynthesis enabling high regiopurity and deuterated isotopologues for neutron scattering and NMR applications .

Métodos De Preparación

Chemoenzymatic Synthesis of POPC

sn-2 Position Esterification

Oleic anhydride-d₆₄ reacts with lyso-POPC in dichloromethane (DCM) under catalysis by 4-dimethylaminopyridine (DMAP). This step achieves 72% yield after silica gel chromatography, with oleic acid-d₃₂ recovered as a byproduct . A critical challenge is minimizing acyl migration, which contaminates the product with regioisomers like 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (OPPC). The use of DMAP and anhydrous conditions suppresses isomerization, though residual OPPC (<3.6%) may persist .

sn-1 Position Hydrolysis and Re-esterification

The diacyl intermediate undergoes hydrolysis at the sn-1 position using immobilized Rhizomucor meihei lipase in ethanol. This step produces 1-hydroxy-2-oleoyl-sn-glycero-3-phosphocholine with 75% yield . Subsequent esterification with perdeuterated palmitic acid-d₃₁ in toluene completes the synthesis, yielding POPC-d₆₃. The lipase’s sn-1,3 specificity prevents unwanted reactions at the sn-2 position, ensuring regiopurity .

Table 1. Key Parameters in Chemoenzymatic POPC Synthesis

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| sn-2 Esterification | Oleic anhydride-d₆₄, DMAP, DCM, 47 h, RT | 72% | 96.4% |

| sn-1 Hydrolysis | Ethanol (96%), R. meihei lipase, 2 h, RT | 75% | >95% |

| sn-1 Esterification | Palmitic acid-d₃₁, R. meihei lipase, 45 h, 25°C | 68% | 96% |

Traditional Chemical Synthesis

Limitations of Acyl Migration

Classical chemical synthesis relies on tin or cadmium catalysts for regioselective acylation, but these methods often result in acyl migration. For example, esterification of lyso-POPC with oleoyl chloride in the presence of zinc oxide yields POPC contaminated with 5–15% OPPC . The migration is exacerbated by polar solvents and prolonged reaction times, necessitating rigorous chromatography for purification.

Anhydride-Based Approaches

Oleic anhydride, a milder acylating agent, reduces side reactions. In one protocol, lyso-POPC reacts with oleic anhydride in DCM at 25°C for 48 hours, achieving 70–75% yield. However, residual DMAP complicates purification, requiring multiple washes with acidic aqueous solutions .

Analytical Validation of POPC

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra resolve residual protium in deuterated chains. For example, the olefinic proton in oleic acid-d₃₂ appears at δ 5.34 ppm, while palmitoyl methyl groups resonate at δ 0.91 ppm . ¹³C NMR further verifies ester linkages at C1 (δ 173.2 ppm) and C2 (δ 172.8 ppm).

Table 2. Analytical Metrics for POPC Characterization

| Technique | Target Feature | Key Observations |

|---|---|---|

| GC-FID | Acyl chain ratio | 1:0.98 (palmitoyl:oleoyl) |

| ¹H NMR | Regiopurity, deuterium content | No detectable OPPC signals |

| Mass Spectrometry | Molecular weight | m/z 782.6 [M+H]⁺ (POPC-d₆₃) |

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

The chemoenzymatic method outperforms traditional synthesis in regiopurity (96.4% vs. 85–90%) and reduces toxic byproducts. However, enzymatic steps require specialized lipases (e.g., R. meihei), which are cost-prohibitive for large-scale production . In contrast, chemical synthesis uses inexpensive catalysts but demands extensive purification.

Deuterium Labeling Considerations

Deuterated POPC synthesis necessitates perdeuterated fatty acids, synthesized via platinum-catalyzed H/D exchange. Back-exchange at the α-carbonyl position introduces protium contamination (<2%), detectable by NMR .

Análisis De Reacciones Químicas

Tipos de Reacciones

POPC experimenta diversas reacciones químicas, que incluyen:

Hidrólisis: POPC puede ser hidrolizado por fosfolipasas, lo que resulta en la liberación de ácidos grasos y lisofosfatidilcolina.

Reactivos y Condiciones Comunes

Principales Productos Formados

Aplicaciones Científicas De Investigación

Biophysical Research

POPC is extensively used as a model lipid in biophysical experiments due to its structural similarity to mammalian phospholipids. It is crucial for studying lipid bilayers and membrane dynamics.

- Lipid Rafts Study : POPC has been employed to investigate the formation and function of lipid rafts, which are microdomains within cell membranes that play critical roles in signaling and protein sorting .

- Membrane Mimicry : The compound is utilized in systems that mimic cellular membranes, aiding in the understanding of membrane-associated processes and interactions .

Drug Delivery Systems

POPC is integral to the development of liposomes, which are vesicles used for drug delivery.

- Liposome Preparation : It has been used to prepare liposomes for various applications, including the delivery of therapeutic agents to human umbilical vein endothelial cells (HUVEC) to study interleukin-induced clotting processes .

- Phase Separation Studies : POPC's properties allow researchers to conduct phase separation studies that are essential for understanding the behavior of lipids in biological membranes .

Pulmonary Applications

POPC has significant implications in pulmonary medicine.

- Surfactant Properties : Its ability to reduce surface tension at the air-liquid interface makes it effective in preventing alveolar collapse and managing pulmonary edema. This property is particularly relevant in the context of neonatal respiratory distress syndrome .

Neurological Research

Research has shown that POPC plays a role in neurological health.

- Peripheral Neuropathy Studies : Investigations into changes in fatty acid composition of myelin have linked alterations in POPC levels with peripheral neuropathy. Mice lacking specific metabolic pathways showed decreased synthesis of fatty acids including POPC, leading to neuropathic symptoms .

Cancer Research

POPC's involvement in cancer biology has been highlighted through various studies.

- Tumor Cell Invasiveness : In pancreatic ductal adenocarcinoma research, POPC was identified as a significant component influencing tumor cell invasiveness and chemosensitivity, suggesting its potential as a biomarker or therapeutic target .

Data Table: Applications of POPC

Case Study 1: Liposome Formation and Clotting Process

In a study involving HUVEC, liposomes composed of POPC were utilized to analyze the effects of interleukin on clotting processes. The results indicated that POPC-containing liposomes effectively mimic cellular responses, providing insights into vascular biology and potential therapeutic interventions.

Case Study 2: Neuropathy and Fatty Acid Composition

Research involving mice lacking sterol regulatory element-binding factor-1c (Srebf1c) demonstrated that alterations in fatty acid synthesis, including decreased levels of POPC, were linked to peripheral neuropathy. This highlights the importance of lipid composition in neurological health and disease progression.

Mecanismo De Acción

POPC ejerce sus efectos integrándose en bicapas lipídicas y alterando sus propiedades físicas. Interactúa con proteínas de membrana y otros lípidos, influyendo en la fluidez de la membrana, la permeabilidad y la función de las proteínas. Los objetivos moleculares de POPC incluyen proteínas de membrana y balsas lipídicas, que son microdominios dentro de la membrana que desempeñan un papel crucial en la señalización celular y el tráfico .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs: Acyl Chain Variations

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (OPPC)

- Structure : Reverse acyl chain orientation (oleoyl at sn-1, palmitoyl at sn-2).

- Properties: Similar molecular weight but altered packing density due to the unsaturated chain’s kink at sn-1.

- Applications : Less commonly used than POPC, but serves as a control in studies probing acyl chain positional effects .

Lysophosphatidylcholines (e.g., 1-Palmitoleoyl-2-hydroxy-sn-glycero-3-phosphocholine)

- Structure : Single acyl chain (palmitoleoyl at sn-1) with a hydroxyl group at sn-2.

- Properties : Forms micelles instead of bilayers due to its conical shape. Critical micelle concentration (CMC) is ~0.1–1 mM, depending on chain unsaturation .

- Applications : Modulates cellular signaling (e.g., calcium flux, apoptosis) and serves as a precursor for phospholipid synthesis .

Symmetric Diacyl Phosphatidylcholines (e.g., DMPC, DPPC)

- Key Differences : POPC’s unsaturated oleoyl chain lowers phase transition temperature compared to DMPC or DPPC, enhancing membrane fluidity at physiological conditions .

Head Group Variants

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE)

- Structure: Ethanolamine head group instead of choline.

- Properties : Smaller head group increases membrane curvature propensity. Often mixed with POPG in bacterial membranes.

- Applications : Bacterial membrane models, membrane fusion studies .

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol (POPG)

- Structure : Negatively charged glycerol head group.

- Properties : Introduces negative surface charge, influencing protein-lipid interactions (e.g., antimicrobial peptide binding).

- Applications : Bacterial membrane simulations, studies of electrostatic lipid interactions .

Functionalized and Deuterated Derivatives

Chain-Deuterated POPC (e.g., POPC-d₆₃)

- Synthesis : Chemoenzymatic methods yield >95% purity, with deuterium labeling at palmitoyl (d₃₁) and oleoyl (d₃₂) chains .

- Applications : Neutron reflectometry and scattering to resolve membrane structural details without isotopic interference .

Isoprenoyl-Substituted POPC (e.g., 1-Palmitoyl-2-isoprenoyl-PC)

- Synthesis: Low-yield (58–84%) esterification of lyso-PC with isoprenoid acids .

- Applications : Studies of lipid-protein interactions in prenylated signaling proteins .

Key Research Findings

Membrane Fluidity : POPC’s unsaturated oleoyl chain disrupts acyl chain packing, reducing rigidity compared to saturated analogs like DPPC. Molecular dynamics simulations show lateral diffusion coefficients of ~5 × 10⁻⁷ cm²/s for POPC bilayers, versus ~1 × 10⁻⁷ cm²/s for DPPC .

Synthetic Efficiency: Enzymatic synthesis of POPC achieves >90% yield, outperforming chemical methods for asymmetric phosphatidylcholines (e.g., 58–84% for isoprenoyl-PC) .

Biological Selectivity : POPC/cholesterol liposomes exhibit higher stability (ΔG = -45 kJ/mol) than POPE/POPG systems, explaining their prevalence in eukaryotic membrane models .

Actividad Biológica

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a significant phospholipid widely studied for its biological activity and role in cellular processes. This article examines the biological properties of POPC, including its interactions with proteins, effects on membrane dynamics, and implications in various physiological contexts.

Structural Overview

POPC is a diacylglycerol phospholipid characterized by a saturated palmitic acid chain at the sn-1 position and an unsaturated oleic acid chain at the sn-2 position. This unique structure contributes to its fluidity and functionality within cellular membranes.

Biological Functions

Membrane Dynamics

POPC is integral to the formation and stability of lipid bilayers, which are crucial for cellular integrity and signaling. Research has shown that POPC bilayers exhibit distinct phase behaviors influenced by hydration levels and the presence of other lipids. For instance, studies using neutron diffraction and Fourier transform infrared spectroscopy have demonstrated that POPC can form stable lamellar phases, which are essential for membrane organization and function .

Interaction with Proteins

POPC's ability to interact with various proteins has been extensively documented. For example, perilipin 3, a protein involved in lipid metabolism, shows differential insertion properties into lipid monolayers containing POPC. The C-terminal domain of perilipin 3 exhibits high affinity for saturated fatty acids, while the N-terminal region's amphipathic nature facilitates its interaction with lipid interfaces .

Moreover, POPC has been utilized in studies investigating the binding affinities of proteins to lipid membranes, revealing its role as a model phospholipid in biophysical experiments .

Case Studies

1. Effect on Enzyme Activity

A study investigated the influence of truncated oxidized phosphatidylcholines (OxPCs) on secreted phospholipase A2 (sPLA2) activity in POPC-containing vesicles. The results indicated that the inclusion of certain OxPCs could significantly modulate sPLA2 activity, suggesting potential anti-inflammatory effects attributed to POPC's structural properties . The findings highlight how POPC can affect enzymatic processes critical for inflammation and cellular signaling.

2. Liposome Preparation

POPC is frequently employed in liposome formulations for drug delivery and therapeutic applications. Its biocompatibility and ability to mimic mammalian cell membranes make it an ideal candidate for creating liposomes that can encapsulate drugs or genetic materials for targeted delivery . Studies have demonstrated that liposomes composed of POPC exhibit enhanced stability and efficacy in delivering therapeutic agents compared to those made from other phospholipids.

Research Findings

Recent studies have elucidated various aspects of POPC's biological activity:

- Fluidity and Phase Behavior: POPC bilayers demonstrate increased fluidity compared to saturated phospholipids, facilitating protein mobility within membranes .

- Lipid Rafts Formation: POPC plays a critical role in the formation of lipid rafts, which are microdomains within membranes that organize signaling molecules and facilitate cellular communication .

- Optogenetic Applications: In synthetic biology, POPC has been used to create self-activating optogenetic systems, showcasing its versatility beyond traditional biological roles .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Membrane Formation | Forms stable bilayers essential for cellular integrity |

| Protein Interaction | Interacts with proteins like perilipin 3 affecting their functionality |

| Enzyme Modulation | Modulates sPLA2 activity influencing inflammatory responses |

| Drug Delivery | Used in liposome formulations enhancing drug stability and delivery |

| Lipid Raft Formation | Contributes to microdomain organization facilitating signaling |

| Optogenetic Applications | Used in synthetic biology for creating responsive systems |

Q & A

Basic Research Questions

Q. How is POPC synthesized and purified for use in membrane model systems?

POPC is typically synthesized via enzymatic or chemical acylation of sn-glycero-3-phosphocholine. For example, enzymatic hydrolysis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine using phospholipase A2 yields 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, which is further esterified with oleic acid using acyltransferases . Purification involves reverse-phase HPLC or column chromatography, with purity (>98%) verified by TLC and mass spectrometry .

Q. What is the standard protocol for preparing POPC-based liposomes?

- Dissolve POPC in chloroform (e.g., 20 mM POPC + 10 mM oleic acid) and evaporate under nitrogen to form a lipid film.

- Hydrate the film with a buffer (e.g., 1 M bicine, pH 8.5) and vortex vigorously.

- Extrude the suspension through polycarbonate membranes (100–200 nm pores) to form unilamellar vesicles.

- Validate liposome size via dynamic light scattering and lamellarity using fluorescence quenching assays .

Q. How do researchers confirm the structural integrity of POPC in experimental systems?

Structural validation employs nuclear magnetic resonance (NMR) to verify acyl chain positions (sn-1 and sn-2) and Fourier-transform infrared spectroscopy (FTIR) to assess lipid phase transitions. For example, POPC’s gel-to-liquid crystalline phase transition occurs at ~−2°C, confirmed by differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What methodologies are used to study POPC’s role in membrane protein dynamics?

- Nanodisc reconstitution : POPC is mixed with membrane scaffold proteins (MSPs) at a 6:3:1 molar ratio (POPC:DOPE:target lipid) to form lipid bilayers encapsulating membrane proteins. This system enables cryo-EM or X-ray crystallography studies .

- Molecular dynamics (MD) simulations : POPC bilayers are modeled using force fields like CHARMM36 to analyze lipid-protein interactions, lateral diffusion, and bilayer curvature .

Q. How does POPC oxidation influence membrane biophysical properties, and how is this quantified?

Ozonation of POPC generates Criegee ozonides (e.g., PC-Criegee) and aldehydes (e.g., PC-aldehyde), which disrupt membrane packing. These effects are quantified via:

- Langmuir monolayer assays : Measure changes in surface pressure (π)-area (A) isotherms to assess lipid solubilization or reorientation .

- Fluorescence anisotropy : Use probes like DPH to monitor membrane fluidity alterations .

Q. What experimental strategies resolve contradictions in POPC’s partitioning behavior for ionic organics?

Discrepancies in log Klipw values (e.g., for POPC vs. DMPC) are addressed by:

- Equilibrium dialysis : Measure partitioning of radiolabeled compounds between POPC vesicles and aqueous phases.

- Model refinement : Adjust parameters in partitioning models (e.g., COSMOmic) to account for POPC’s unsaturated oleoyl chain, which increases free volume for solute insertion .

Q. How are POPC-containing membranes used to study peptide-membrane interactions?

- Planar lipid bilayer electrophysiology : Incorporate POPC/DPhPC bilayers into a patch-clamp system to monitor pore formation by peptides (e.g., melittin). Current traces reveal conductance states and kinetics .

- Neutron reflectometry : Quantify peptide insertion depth and lipid rearrangement in POPC monolayers .

Q. Methodological Considerations

- Storage : Store POPC at −20°C in sealed vials under argon to prevent oxidation. Use within one year .

- Batch variability : Cross-check lot-specific certificates of analysis (COA) for acyl chain composition and purity (>98%) .

- Oxidative damage control : Add antioxidants (e.g., BHT) during liposome preparation for long-term stability .

Propiedades

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJKGGKOPKCXLL-VYOBOKEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101029642 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26853-31-6 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26853-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(Z)-[4-oxido-9-oxo-7-(palmitoylmethyl)-3,5,8-trioxa-4-phosphahexacos-17-enyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE895536Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PC(16:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.